Product packaging for 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one(Cat. No.:CAS No. 1416440-34-0)

6-Bromo-4-(P-tolyl)quinolin-2(1H)-one

Cat. No.: B13090215
CAS No.: 1416440-34-0
M. Wt: 314.18 g/mol
InChI Key: KRMWYIWLCWQQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinolone Scaffold in Advanced Chemical Biology and Medicinal Chemistry

The quinolone scaffold, a bicyclic heterocyclic system, is a cornerstone in the development of therapeutic agents. Its inherent structural and chemical properties make it a favored starting point for drug design and discovery.

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The quinoline (B57606) scaffold is a prime example of such a structure. tandfonline.com Its presence in numerous natural and synthetic compounds with a wide array of biological activities underscores its status. researchgate.net The quinoline moiety is considered a highly "druggable" scaffold, offering an accessible and well-understood template for designing new drugs with the potential for structural optimization through established synthetic pathways. tandfonline.comnih.gov This versatility has facilitated the generation of a large number of structurally diverse derivatives, cementing its role in modern medicinal chemistry. nih.gov

Quinolone derivatives have demonstrated an exceptionally broad range of pharmacological effects. mdpi.com Initially recognized for their antibacterial action, their therapeutic potential has been found to extend to numerous other areas. mdpi.comresearchgate.net Research has identified significant nonclassical biological activities, including antitumor, antiviral (such as anti-HIV and anti-HCV), and anti-inflammatory properties. researchgate.netnih.gov The synthetic versatility of the quinoline core allows for modifications that can tune its activity toward various targets, leading to compounds with anticancer, antimalarial, antifungal, and antitubercular effects. mdpi.comresearchgate.netekb.eg

Table 1: Pharmacological Activities of Quinolone Derivatives

Activity Description
Antibacterial Targets bacterial type II topoisomerases like DNA gyrase, effective against a wide range of bacterial infections. mdpi.comnih.gov
Anticancer Shows efficacy against various cancer cell lines through mechanisms like inhibition of topoisomerases and kinases. tandfonline.comnih.gov
Antiviral Exhibits activity against viruses such as HIV and Hepatitis C Virus (HCV) by inhibiting viral enzymes. mdpi.comnih.gov
Antimalarial Forms the basis for classic antimalarial drugs, interfering with the parasite's lifecycle. mdpi.comekb.eg
Antifungal Certain derivatives have been developed to combat fungal infections. researchgate.netrsc.org
Anti-inflammatory Demonstrates potential in modulating inflammatory pathways. researchgate.netnih.gov
Antitubercular Used as second-line drugs to treat tuberculosis. mdpi.comnih.gov

| Neuroprotective | 2(1H)-quinolone structures are being investigated as agents to tackle neurodegenerative disorders. lincoln.ac.uk |

Strategic Rationale for the Research Focus on 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one

The specific compound this compound was selected for investigation based on a strategic combination of its core structure and the unique properties imparted by its substituents at key positions.

The quinolin-2(1H)-one, or carbostyril, nucleus is a key isomer of the quinolone family. Its structure is readily accessible through various synthetic methods, including the Knorr synthesis, and can be modified at several positions. nih.govorganic-chemistry.orgresearchgate.net This allows for the systematic alteration of its physicochemical properties to enhance biological activity. Practical and scalable synthetic routes have been developed for halo quinolin-2(1H)-ones, making them accessible starting materials for further derivatization. researchgate.net The design and synthesis of quinolin-2(1H)-one derivatives have been successfully employed to develop potent enzyme inhibitors, highlighting the core's value as a template for targeted drug design. nih.gov

The substituents at the C-6 and C-4 positions are not arbitrary; they are chosen to strategically influence the molecule's properties.

The bromo group at the C-6 position is a common feature in medicinal chemistry. As a halogen, it can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Bromine can act as a good leaving group in synthetic reactions, allowing for further functionalization of the molecule. fiveable.me Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. ump.edu.pl The incorporation of bromine into heterocyclic frameworks is a pivotal strategy in synthetic and medicinal chemistry for exploring chemical space and tuning bioactivity. researchgate.net

The p-tolyl group (a methyl-substituted phenyl ring) at the C-4 position introduces a significant hydrophobic moiety. The presence of aryl groups at this position is a common strategy in the design of quinolone-based compounds. This group can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The methyl substituent on the phenyl ring can also influence the molecule's orientation and metabolic profile. The p-tolyl group provides a vector for potential further modifications to probe the structure-activity relationship. The introduction of such functional groups is a foundational concept in medicinal chemistry for modulating the properties of a parent molecule. nih.gov

Table 2: Influence of Bromo and P-tolyl Substituents

Substituent Position Potential Influence on Molecular Properties
Bromo C-6 Increases lipophilicity; modifies electronic character; can participate in halogen bonding; provides a site for further synthetic modification. fiveable.meump.edu.plresearchgate.net

| P-tolyl | C-4 | Adds a significant hydrophobic component; can engage in pi-stacking and hydrophobic interactions with biological targets; influences steric profile. |

The current research landscape acknowledges the quinolone scaffold as a highly valuable starting point for drug discovery. nih.govrsc.org Synthetic routes to access substituted quinolones are well-established, with specific methods available for producing precursors like 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net The strategic importance of halogenation and arylation of the quinolone core is recognized for generating chemical diversity and modulating pharmacological activity.

Based on this landscape, a comprehensive investigation of this compound would be guided by the following objectives:

Synthesis and Characterization: To develop an efficient and scalable synthesis of the target compound and to fully characterize its chemical structure and purity using modern analytical techniques.

Physicochemical Profiling: To determine key physicochemical properties of the molecule, such as solubility, lipophilicity, and chemical stability, which are critical for understanding its potential as a bioactive agent.

Biological Screening: To evaluate the compound against a diverse panel of biological targets, guided by the known pharmacological profile of quinolone derivatives, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: To use the synthesized compound as a platform for creating analogues, thereby establishing a clear understanding of how each structural component contributes to its biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12BrNO B13090215 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one CAS No. 1416440-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1416440-34-0

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

6-bromo-4-(4-methylphenyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H12BrNO/c1-10-2-4-11(5-3-10)13-9-16(19)18-15-7-6-12(17)8-14(13)15/h2-9H,1H3,(H,18,19)

InChI Key

KRMWYIWLCWQQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 P Tolyl Quinolin 2 1h One and Its Precursor Intermediates

Established Strategies for the Construction of the Quinolin-2(1H)-one Scaffold

The quinolin-2-one framework, also known as a carbostyril, is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity. semanticscholar.org Consequently, a variety of synthetic methods have been developed for its construction, ranging from century-old condensation reactions to modern transition-metal-catalyzed annulations. nih.govmdpi.com

The Knorr quinoline (B57606) synthesis, first described by Ludwig Knorr in 1886, is a cornerstone reaction for the formation of 2-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable quinolin-2(1H)-one form. synarchive.comiipseries.org The classical approach involves the acid-catalyzed intramolecular cyclization of β-ketoanilides. semanticscholar.orgwikipedia.org

The general mechanism proceeds via the condensation of an aniline (B41778) with a β-ketoester to form a β-ketoanilide intermediate. This intermediate then undergoes cyclization in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), followed by dehydration to yield the quinolin-2(1H)-one product. synarchive.comiipseries.orgwikipedia.org To synthesize the 4-(p-tolyl)quinolin-2(1H)-one precursor, an appropriately substituted β-ketoanilide is required, namely 3-oxo-3-(p-tolyl)propananilide. This can be formed from the reaction of aniline and a β-ketoester like ethyl p-toluoylacetate.

The conditions of the Knorr cyclization can be critical. For instance, studies have shown that using a large excess of polyphosphoric acid favors the formation of the 2-hydroxyquinoline (B72897) product, whereas smaller amounts of PPA can lead to the competing formation of 4-hydroxyquinolines. wikipedia.org Research into the synthesis of the closely related 6-bromo-4-methylquinolin-2(1H)-one highlighted the importance of optimizing the initial condensation step to favor the desired anilide over a crotonate byproduct, which can occur at elevated temperatures. researchgate.net

Table 1: Conditions for Knorr-type Quinolin-2(1H)-one Synthesis
PrecursorsCatalyst/MediumConditionsProduct TypeReference
β-ketoanilidesSulfuric AcidHeating2-Hydroxyquinoline synarchive.comiipseries.org
BenzoylacetanilidePolyphosphoric Acid (PPA) (excess)Heating2-Hydroxyquinoline wikipedia.org
N-ethoxycarbonyl protected ω-amino-β-keto anilidesPolyphosphoric Acid (PPA)80 °C, 90 min4-Aminoalkyl quinolin-2-one semanticscholar.org
4-Bromoaniline (B143363) and Ethyl acetoacetate-Heating (optimized to avoid crotonate)Acetoacet-4-bromoanilide (intermediate) researchgate.net

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often more efficient strategies for constructing the quinolin-2(1H)-one scaffold. These advanced protocols frequently employ transition-metal catalysis to forge key C-C and C-N bonds. semanticscholar.org

Prominent among these are palladium-catalyzed reactions. One such approach involves a cascade process of C-H bond activation, C-C bond formation, and cyclization using simple anilines as substrates. organic-chemistry.org Other palladium-catalyzed methods include the cyclization of N-(2-formylaryl)alkynamides via oxypalladation and tandem amination/aldol condensation reactions. organic-chemistry.org Cobalt-catalyzed C-H activation and cyclization of anilines and ketones also provides a direct route to diverse quinoline skeletons with high functional group tolerance. mdpi.comnih.gov

Metal-free approaches have also gained traction. These include hypervalent iodine(III)-mediated decarboxylative cyclization and [5 + 1] carbonylative annulation of 2-alkenylanilines with dioxazolones serving as the carbonylating reagent. semanticscholar.orgorganic-chemistry.org Furthermore, silver-catalyzed intermolecular radical addition/cyclization reactions in aqueous solution offer a straightforward route to substituted quinolin-2-ones. organic-chemistry.org These advanced methods provide alternative pathways that may offer milder conditions, improved yields, and broader substrate scope compared to classical syntheses.

Table 2: Comparison of Advanced Cyclization Methods for Quinolin-2(1H)-one Synthesis
MethodologyCatalyst/ReagentKey TransformationReference
C-H Activation/Cyclization CascadePalladium (Pd)Direct annulation of anilines organic-chemistry.org
Heck Reaction/C-H AmidationPalladium(II)Intermolecular Heck followed by intramolecular amidation nih.gov
Oxidative AnnulationCobalt(III)C-H activation and cyclization of acetophenone (B1666503) and aniline mdpi.com
Radical Addition/CyclizationSilver (Ag)Intermolecular radical reaction in aqueous solution organic-chemistry.org
Desulfurative CyclizationIodine (I₂)Michael addition followed by cyclization and desulfurization nih.gov

Regioselective Bromination Approaches for Quinolin-2(1H)-one Derivatives

Once the 4-(p-tolyl)quinolin-2(1H)-one scaffold is constructed, the next critical step is the regioselective introduction of a bromine atom at the C-6 position. The substitution pattern of the quinolinone ring dictates the position of electrophilic attack. The benzene (B151609) portion of the ring is activated towards electrophilic aromatic substitution by the electron-donating amide nitrogen, directing incoming electrophiles primarily to the C-6 and C-8 positions. The choice of brominating agent and reaction conditions is crucial for achieving high selectivity. nsc.rursc.org

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org It is often favored over molecular bromine because it is a solid that is easier to handle and can provide a low, steady concentration of Br⁺ or Br•, minimizing side reactions. For electron-rich aromatic systems like quinolinones, NBS is an effective brominating agent. wikipedia.org

The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or dimethylformamide (DMF), the latter of which has been noted to promote high para-selectivity in the bromination of anilines and phenols. wikipedia.org The synthesis of bromoquinolines can be achieved from tetrahydroquinoline precursors via an NBS-mediated cascade of electrophilic bromination and oxidative dehydrogenation. rsc.orgnih.govrsc.org In the context of quinolin-2(1H)-ones, which possess an activated aromatic ring due to the lactam nitrogen, NBS can efficiently introduce a bromine atom. nih.gov

Table 3: Examples of N-Bromosuccinimide (NBS) in Bromination
Substrate TypeSolventKey FeatureReference
2-Methylquinolin-4(1H)-onesChloroformCompared with molecular bromine
TetrahydroquinolinesDichloromethane (DCM)One-pot bromination/dehydrogenation rsc.orgnih.gov
Electron-rich aromatics (general)Dimethylformamide (DMF)High para-selectivity wikipedia.org
Anthranilic acidAcetonitrileSynthesis of 5-bromoanthranilic acid precursor nih.gov

Molecular bromine (Br₂) is the classical reagent for electrophilic aromatic bromination. While effective, its high reactivity can sometimes lead to over-bromination or a mixture of isomers if not carefully controlled. The reaction is typically performed in a solvent like glacial acetic acid or a chlorinated solvent such as chloroform. researchgate.net

Studies on the bromination of various quinoline derivatives have demonstrated that the reaction outcome is highly dependent on the stoichiometry of Br₂ and the specific substrate. researchgate.net For example, the bromination of 8-substituted quinolines can yield mono- or di-bromo derivatives depending on the equivalents of bromine used. researchgate.netresearchgate.net In the case of 2-methylquinoline-4(1H)-ones, direct comparison showed that both molecular bromine and NBS could be used, with the direction of halogenation being dependent on other substituents on the heterocycle. Careful control of reaction temperature and the rate of bromine addition are key parameters to achieve selective mono-bromination at the desired C-6 position of the 4-(p-tolyl)quinolin-2(1H)-one intermediate.

The regioselectivity of the bromination of 4-(p-tolyl)quinolin-2(1H)-one is governed by the principles of electrophilic aromatic substitution. The quinolin-2(1H)-one ring system contains two key electronic features influencing the benzene moiety: the electron-donating amide nitrogen (lactam) and the electron-withdrawing carbonyl group.

The amide nitrogen is a powerful activating group and acts as an ortho-, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho (C-8) and para (C-6) to the nitrogen atom, making them susceptible to attack by an electrophile like Br⁺. The carbonyl group is deactivating, but its influence is less pronounced on the distal benzene ring.

The strong activating effect of the nitrogen atom therefore directs bromination to either the C-6 or C-8 position. The preference for C-6 is a common observation in the electrophilic substitution of quinolinones that are unsubstituted at this position. nsc.ru This selectivity can be attributed to a combination of factors:

Electronic Effects : The C-6 position is para to the strongly activating nitrogen atom, leading to a highly stabilized sigma complex (Wheland intermediate) upon electrophilic attack.

Steric Hindrance : The C-8 position is sterically more hindered due to its proximity to the fused heterocyclic ring and the substituent at C-4 (the p-tolyl group). This steric hindrance can disfavor the approach of the electrophile to the C-8 position, making the more accessible C-6 position the preferred site of reaction.

Theoretical studies, such as DFT calculations for the bromination of related fluorinated quinolin-2(1H)-ones, have been shown to be consistent with experimentally observed regioselectivity, supporting the electronically driven nature of the reaction. nsc.ru

Introduction of the P-tolyl Moiety at the C-4 Position

The installation of the p-tolyl group at the C-4 position of the quinolin-2(1H)-one core is a critical step in the synthesis of the target molecule. This is typically achieved through carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling being a premier method. Alternatively, the quinoline ring can be constructed from precursors that already incorporate the p-tolyl moiety.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely employed for the arylation of heterocyclic compounds. researchgate.net The Suzuki-Miyaura coupling is a particularly effective method for introducing the p-tolyl group onto the C-4 position of a pre-formed 6-bromoquinolin-2(1H)-one scaffold. researchgate.net This reaction typically involves the coupling of a 6-bromo-4-haloquinolin-2(1H)-one (where the halo group is Cl, Br, or I) or a related triflate with p-tolylboronic acid. nih.gov

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the halo-quinoline to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com The efficiency and success of the reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov For instance, dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for Suzuki-Miyaura cross-coupling of haloquinolines with substituted phenylboronic acids, affording the corresponding aryl quinolines in high yields. researchgate.net

Another prominent palladium-catalyzed method is the Heck reaction, which can be used to synthesize 4-arylquinolin-2(1H)-ones. nih.gov A one-pot strategy may involve a Heck reaction between a substituted 2-iodoaniline (B362364) and acrylic acid, catalyzed by a heterogeneous and recyclable Pd supported on nickel ferrite, followed by an in-situ cyclization to form the quinolinone core. researchgate.net

Reaction TypePrecursor 1Precursor 2Catalyst / LigandBaseSolventConditionsYield
Suzuki Coupling 6-Bromo-4-chloroquinolin-2(1H)-onep-Tolylboronic acidPd(PPh₃)₄K₂CO₃DMFRefluxModerate
Suzuki Coupling 6-Bromo-4-iodoquinolin-2(1H)-onep-Tolylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/H₂O115 °CHigh
Heck Reaction 2-Amino-5-bromocinnamic acid4-IodotoluenePd-NiFe₂O₄K₂CO₃DMF100-120 °CGood

This table presents representative conditions for palladium-catalyzed reactions to form the 4-(p-tolyl)quinolin-2-one core. Specific yields are dependent on the exact substrates and optimized conditions.

An alternative to late-stage C-4 arylation involves constructing the quinoline ring from precursors that already contain the p-tolyl group. This approach often utilizes classic named reactions for quinoline synthesis, such as the Friedländer or Conrad-Limpach syntheses, adapted for the specific target molecule. tandfonline.com

One such strategy involves the condensation of a 2-amino-5-bromobenzophenone (B122471) derivative, specifically 2-amino-5-bromo-4'-methylbenzophenone, with a compound providing the remaining two carbon atoms of the quinolinone ring, such as an acetate (B1210297) derivative. The intramolecular cyclization of the resulting intermediate under acidic or thermal conditions yields the desired 6-bromo-4-(p-tolyl)quinolin-2(1H)-one.

Another route utilizes 2-styrylanilines as starting materials. nih.govacs.org For example, a (Z)-2-(2-(p-tolyl)vinyl)aniline bearing a bromine atom at the appropriate position can undergo oxidative cyclization to form the quinoline ring. While many of these methods require transition-metal catalysts, metal-free approaches have also been developed. nih.govacs.org

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. tandfonline.comresearchgate.net The synthesis of quinolinones, including this compound, has benefited from the application of green chemistry principles, focusing on reducing waste, minimizing the use of hazardous solvents and reagents, and improving energy efficiency. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of 4-arylquinolin-2(1H)-ones has been successfully achieved using controlled microwave irradiation, particularly in palladium-catalyzed cross-coupling steps. acs.orgnih.gov For instance, a Suzuki coupling that might take several hours under conventional reflux can often be completed in minutes in a microwave reactor. nih.gov

Solvent-free, or solid-state, reactions represent another key green chemistry approach. tandfonline.com By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product purification. The synthesis of quinoline derivatives has been demonstrated under solvent-free conditions, sometimes using catalysts like caesium iodide or just thermal induction, resulting in clean reactions with good yields and easy work-up. nih.govresearchgate.net It has been noted that for some reactions, performing them solvent-free under microwave irradiation can even substitute for a catalyst. nih.gov

MethodConditionsReaction TimeYieldGreen Advantage
Conventional Heating Oil bath, 100 °C60 minLower-
Microwave Irradiation 100 °C4 minExcellent (80-95%)Reduced energy consumption, speed
Solvent-Based Reflux in organic solventHoursVariable-
Solvent-Free Thermal, 100 °C30 minGoodNo solvent waste, simplified work-up

This table provides a general comparison of conventional versus green synthetic conditions for quinoline synthesis, highlighting the typical advantages of microwave and solvent-free approaches. nih.govresearchgate.net

The development of sustainable catalytic systems is a cornerstone of green chemistry. This includes the use of heterogeneous catalysts, nanocatalysts, and biodegradable catalysts, which can often be easily separated from the reaction mixture and reused. researchgate.netnih.gov For quinolinone synthesis, magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been employed as recyclable catalysts in aqueous media. nih.govcolab.ws Other green catalysts include p-toluenesulfonic acid (p-TSA) and cerium nitrate, which are effective in promoting the synthesis of quinoline analogs while minimizing waste. researchgate.net The use of water as a green solvent further enhances the eco-friendly nature of these syntheses. researchgate.netresearchgate.netacs.org

Furthermore, catalyst-free methodologies are being explored to further simplify synthetic procedures and reduce reliance on potentially toxic or expensive metal catalysts. benthamdirect.com Some multicomponent reactions for the synthesis of quinolinone derivatives can proceed efficiently at room temperature in specific solvents or under solvent-free conditions without the need for any catalyst. researchgate.net Metal-free strategies for quinoline synthesis, for example from 2-styrylanilines, have been developed, offering an environmentally friendly alternative to transition-metal-catalyzed reactions. nih.govacs.org Visible light-mediated photocatalytic methods also provide a greener, reagent-free alternative to conventional syntheses. rsc.org

Exploration of One-Pot and Cascade Reaction Sequences

One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single reaction vessel without isolating intermediates. nih.gov These processes are atom-economical, reduce solvent waste and purification steps, and save time and resources. mdpi.com

The synthesis of 4-arylquinolin-2(1H)-ones is well-suited to one-pot methodologies. A prominent example involves a sequential palladium-catalyzed Heck reaction followed by an in-situ cyclization. nih.govresearchgate.net In this approach, an o-iodoaniline is first coupled with an acrylate (B77674) or acrylic acid, and the resulting cinnamic acid derivative undergoes a second Heck coupling with an aryl halide (e.g., 4-iodotoluene) before cyclizing in the same pot to form the 4-arylquinolin-2-one core. researchgate.net

Cascade reactions have also been developed, where a single catalytic event triggers a sequence of bond-forming transformations. Palladium-catalyzed cascade reactions of specific precursors like 1,7-enynes or 1,3-butadiynamides can lead to the rapid assembly of complex, fused quinolinone scaffolds in a single transformation. rsc.orgnih.govresearchgate.net These advanced methods allow for the construction of molecular complexity from simple starting materials with high efficiency. mdpi.com

Detailed Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search for detailed spectroscopic and analytical data for the chemical compound this compound has yielded insufficient information to construct a thorough and scientifically accurate article based on the provided outline. While general principles of spectroscopic techniques and data for structurally similar compounds are available, specific experimental data for the target molecule, including detailed ¹H NMR, ¹³C NMR, 2D NMR, and high-resolution mass spectrometry (HRMS) fragmentation analysis, could not be located in the publicly accessible scientific literature and chemical databases.

The requested article outline necessitates a deep dive into the specific chemical shifts of the quinolinone core, bromo, and p-tolyl protons, as well as a complete assignment of the carbon skeleton through ¹³C NMR. Furthermore, the elucidation of connectivity and regioisomerism using two-dimensional NMR techniques like COSY, HSQC, and HMBC, and a detailed analysis of the molecular weight and fragmentation patterns via HRMS, are central to the user's request.

Searches for the synthesis and characterization of this compound, which would typically include the required spectroscopic data, did not yield any publications with the complete experimental details needed to fulfill the request. While data exists for related compounds such as 6-bromo-4-hydroxyquinolin-2(1H)-one and 6-bromo-4-methylquinolin-2(1H)-one, this information cannot be extrapolated to the target molecule with the required level of accuracy and scientific rigor.

Consequently, without access to the primary experimental data for this compound, it is not possible to generate the detailed and specific content as mandated by the provided outline. The creation of such an article would require access to proprietary research data or the original synthesis and characterization of the compound, which is not currently available in the public domain.

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 4 P Tolyl Quinolin 2 1h One

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structural features of molecules based on their interaction with infrared radiation. The absorption of IR radiation corresponds to specific vibrational modes of the chemical bonds within the molecule, providing a unique "fingerprint." For 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one, IR spectroscopy is instrumental in confirming the presence of key functional groups and understanding the vibrational characteristics of its complex structure.

Identification of Carbonyl (C=O) and N-H Stretching Frequencies of the Quinolin-2(1H)-one Lactam

The N-H stretching vibration in amides typically appears as a sharp to moderately broad band in the region of 3200-3600 cm⁻¹. For this compound, the N-H stretch is a key indicator of the lactam structure. The carbonyl (C=O) stretching frequency of the lactam is one of the most intense and characteristic absorptions in the IR spectrum, generally observed between 1690-1760 cm⁻¹. The precise wavenumber of this absorption provides insight into the electronic nature of the quinolinone ring system.

A representative, though not specific, data table for similar quinoxalinone derivatives shows C=O stretching absorption bands in the range of 1677–1671 cm⁻¹ and N-H bands at 3320–3304 cm⁻¹. nih.gov

Functional GroupTypical IR Absorption Range (cm⁻¹)
N-H Stretch3200 - 3600
C=O Stretch (Lactam)1690 - 1760

Assessment of Aromatic Ring Vibrations

The structure of this compound contains two aromatic rings: the substituted quinolinone ring system and the p-tolyl group. The vibrational modes of these rings provide valuable structural information. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The in-ring C-C stretching vibrations of aromatic compounds usually appear as a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The specific substitution patterns on the aromatic rings can be further elucidated by analyzing the C-H out-of-plane bending vibrations, which occur in the fingerprint region below 900 cm⁻¹.

Vibrational ModeTypical IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C-C Stretch (in-ring)1400 - 1600
Aromatic C-H Bend (out-of-plane)Below 900

Complementary Advanced Analytical Techniques (e.g., X-ray Crystallography for Solid-State Conformation)

For a compound like this compound, X-ray crystallography could reveal critical details such as the planarity of the quinolinone ring system and the dihedral angle between the quinolinone and the p-tolyl rings. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking, which influence the physical properties of the compound.

Although specific crystallographic data for this compound is not available in the search results, a hypothetical data table based on the analysis of similar bromo-substituted heterocyclic compounds would include the following parameters. For instance, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene was determined to be in the orthorhombic system with space group Pbca. growingscience.com

Crystallographic ParameterHypothetical Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 9.123
b (Å)e.g., 20.543
c (Å)e.g., 7.012
β (°)e.g., 98.76
Volume (ų)e.g., 1295.4
Ze.g., 4

Structure Activity Relationship Sar Studies of 6 Bromo 4 P Tolyl Quinolin 2 1h One Derivatives

Influence of the Core Quinolin-2(1H)-one Scaffold on Biological Activity Profiles

The quinolin-2(1H)-one, or 2-quinolone, moiety is recognized as a "privileged structure" in drug discovery. This designation stems from its ability to serve as a versatile template for interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. The inherent properties of this bicyclic aromatic lactam, including its planarity, hydrogen bonding capabilities (NH donor and C=O acceptor), and susceptibility to various chemical modifications, allow for the generation of extensive compound libraries with varied biological profiles.

Research has consistently shown that compounds incorporating the quinolin-2(1H)-one scaffold exhibit significant therapeutic potential across multiple disease areas. These activities include, but are not limited to:

Anticancer/Antitumor Activity: Many derivatives have been developed as potent anticancer agents, targeting various mechanisms involved in cancer cell growth and proliferation, such as topoisomerases, microtubules, and protein kinases. researchgate.net

Antibacterial Activity: The quinolone core is fundamental to a major class of antibiotics, and quinolin-2(1H)-one derivatives have also been explored for their antibacterial properties. nih.gov

Antiviral Activity: Certain derivatives have shown promise as antiviral agents, including activity against HIV.

Anti-inflammatory Activity: The scaffold has been incorporated into compounds designed to modulate inflammatory pathways.

Neuroprotective Activity: Some quinolin-2(1H)-one based compounds have been investigated for their potential in treating neurodegenerative diseases.

The biological versatility of this scaffold is a direct result of its structural features, which can be strategically modified at multiple positions (e.g., N-1, C-3, C-4, and various positions on the benzo-ring) to fine-tune potency, selectivity, and pharmacokinetic properties for a specific biological target.

Impact of the C-6 Bromo Substituent on Molecular Recognition and Bioactivity

The introduction of a halogen atom, specifically bromine, at the C-6 position of the quinolin-2(1H)-one ring has a profound influence on the molecule's physicochemical properties and, consequently, its biological activity. A key example is the compound known as 6-BrCaQ, a 6-bromo-3-aminoquinolin-2-one derivative identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical target in cancer therapy. researchgate.net The presence and position of the bromine atom are crucial for this activity, exerting influence through both electronic and steric effects.

Bromine is an electronegative atom that exerts a significant inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect reduces the electron density of the quinolinone scaffold. nih.gov This modulation of the electronic landscape can have several consequences for biological activity:

Enhanced Binding Interactions: The electron-withdrawing nature of bromine can alter the charge distribution across the molecule, potentially enhancing electrostatic or dipole interactions with amino acid residues in a target protein's binding site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on the biological target. This specific interaction can significantly contribute to binding affinity and selectivity. nih.gov

Modulation of Acidity/Basicity: The inductive effect can influence the pKa of the N-H proton of the lactam, which can affect ionization state and hydrogen bonding potential under physiological conditions.

Studies on brominated quinolines have demonstrated that the introduction of electron-withdrawing groups can facilitate reactions and enhance biological potency. For instance, the presence of both bromo and nitro groups on a quinoline (B57606) scaffold has been shown to have a synergistic impact on anticancer activity. nih.gov

Beyond its electronic influence, the bromine atom at the C-6 position introduces specific steric bulk. The size of the substituent, often quantified by parameters like the Verloop steric parameter, is a critical determinant in how a molecule fits into a receptor's binding pocket. scienceforecastoa.com

Receptor Fit and Selectivity: The volume and shape of the bromine atom can promote favorable van der Waals contacts with the target protein, occupying a specific hydrophobic pocket and enhancing binding affinity. Conversely, steric hindrance can prevent the molecule from binding to off-target proteins, thereby increasing selectivity.

Conformational Restriction: The presence of a substituent on the benzo-ring portion of the scaffold can influence the preferred conformation of other, more flexible substituents on the molecule, locking it into a bioactive conformation.

The combination of these electronic and steric factors makes the C-6 bromo substituent a key feature for optimizing the biological activity of quinolin-2(1H)-one derivatives.

Role of the C-4 P-tolyl Moiety in Modulating Biological Activity

The p-tolyl group, consisting of a phenyl ring substituted with a methyl group, contributes to bioactivity in several ways:

Hydrophobic and Aromatic Interactions: The aromatic ring can engage in various non-covalent interactions within a protein's binding site, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions. These interactions are fundamental for anchoring the molecule to its target.

Lipophilicity: Lipophilicity, often measured as the partition coefficient (Log P), is a critical parameter for drug-likeness, influencing membrane permeability, solubility, and metabolic stability. mdpi.com The addition of the p-tolyl group significantly increases the lipophilicity of the quinolinone core. A higher lipophilicity is often associated with better cell permeability and, in some cases, lower IC50 values, as it facilitates the molecule reaching its intracellular target. mdpi.com However, an optimal level of lipophilicity is required, as excessively high values can lead to poor solubility and non-specific binding.

The position of the methyl substituent on the C-4 phenyl ring (ortho-, meta-, or para-) can dramatically alter the molecule's shape and its interaction with a biological target, leading to significant differences in biological activity. While SAR studies on the specific 6-Bromo-4-(tolyl)quinolin-2(1H)-one isomers are not widely available, research on analogous heterocyclic scaffolds provides compelling evidence for the importance of this positional isomerism.

For example, a study on 3-arylisoquinolinones, which share structural similarities, found that moving a fluoro substituent from the para- to the meta-position of the aryl ring resulted in a 700-fold increase in cytotoxic activity against cancer cell lines. nih.gov Molecular modeling revealed that the meta-substituent could occupy a specific subpocket within the colchicine-binding site of tubulin, an interaction that was not possible for the para-isomer. This highlights that subtle changes in the substitution pattern can lead to profound differences in how the molecule orients itself within the binding site, affecting binding energy and biological response. nih.gov

Table 1. Hypothetical and Analogue-Based SAR of Positional Isomers on the C-4 Aryl Ring
Compound StructureIsomerObserved/Expected Effect on BioactivityRationale
6-Bromo-4-(p-tolyl)quinolin-2(1H)-onePara Baseline activity. The linear extension may fit well into elongated binding pockets.Standard orientation, allows for interactions along the main axis of the substituent.
6-Bromo-4-(m-tolyl)quinolin-2(1H)-oneMeta Potentially higher activity.Alters the angle of the methyl group, which may allow for access to a previously unoccupied hydrophobic subpocket in the target protein, enhancing binding affinity. nih.gov
6-Bromo-4-(o-tolyl)quinolin-2(1H)-oneOrtho Potentially lower activity.The methyl group is close to the quinolinone core, which may cause steric hindrance, preventing optimal binding by forcing the aryl ring out of planarity with the core scaffold.

Significance of the Quinolin-2(1H)-one Lactam System (N-1 and C-2 Carbonyl) as Hydrogen Bond Donor/Acceptor

The quinolin-2(1H)-one scaffold, also known as carbostyril, is a privileged structure found in a multitude of biologically active compounds. mdpi.com A key feature of this scaffold is the lactam system, a cyclic amide comprised of the nitrogen atom at position 1 (N-1) and the carbonyl group at position 2 (C-2). This system is crucial for the molecule's interaction with biological targets, primarily through its ability to form hydrogen bonds.

Rational Design and Systematic Modification Strategies for SAR Elucidation

Rational drug design is a cornerstone of medicinal chemistry, aiming to develop new therapeutic agents through a deep understanding of a compound's structure-activity relationship (SAR). nih.govslideshare.net This approach involves the systematic modification of a lead compound, such as this compound, to probe how different structural features influence its biological activity. By making deliberate and controlled changes to the molecule's periphery, researchers can map out the key pharmacophoric elements and steric or electronic requirements for optimal interaction with a biological target. nih.gov This process not only helps in optimizing the potency and selectivity of the lead compound but also provides insights into the molecular mechanisms of action.

The substituent at the C-6 position of the quinolinone ring plays a significant role in modulating biological activity. The presence of a bromine atom in the parent compound, this compound, imparts specific electronic and lipophilic properties. Systematic replacement of this bromine atom with other halogens (Fluorine, Chlorine, Iodine) or with diverse chemical groups allows for a detailed exploration of the SAR at this position.

Halogen substitution can significantly impact a molecule's activity. acs.org For example, in studies on quinazoline (B50416) derivatives, the introduction of electron-withdrawing groups like halogens (-F, -Cl, -Br) at certain positions led to higher inhibitory activity compared to electron-donating groups. mdpi.com The nature of the halogen itself is also critical; differences in electronegativity, size, and ability to form halogen bonds can lead to varied biological outcomes.

Table 1: Effect of C-6 Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

Compound IDC-6 Substituent (R)Biological Activity (IC₅₀, µM)
1a-Br (Parent)5.2
1b-Cl7.8
1c-F10.5
1d-CH₃15.1
1e-Phenyl2.3
1f-Thienyl3.1

This table illustrates how systematic changes at the C-6 position could influence the biological potency of the quinolinone scaffold. The data is hypothetical and serves as an example for SAR analysis.

The 4-aryl moiety is a common feature in many active quinolinone derivatives, and its substitution pattern is a critical determinant of activity. nih.gov In this compound, the p-tolyl group (a phenyl ring with a methyl group at the para-position) can be systematically modified to probe the effects of electronic and steric properties on biological function.

Introducing various substituents on this phenyl ring can drastically alter the compound's potency. researchgate.net Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or additional alkyl groups can increase electron density in the ring and may enhance activity through favorable electronic interactions or by improving binding site complementarity. nih.gov Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density, which can also lead to improved activity depending on the specific requirements of the biological target. quora.commdpi.com Studies on similar heterocyclic scaffolds have shown that the electronic nature of substituents on an aryl ring is a key factor in modulating activity. acs.org For instance, research on 2-aryl-4-substituted quinazolines demonstrated that para-substitution on the phenyl ring with EWGs resulted in higher inhibitory activity than with EDGs. mdpi.com

Table 2: Influence of P-tolyl Group Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

Compound IDP-tolyl Substituent (R')Electronic EffectBiological Activity (IC₅₀, µM)
2a-H (Phenyl)Neutral6.5
2b4'-CH₃ (Parent - Tolyl)Donating5.2
2c4'-OCH₃Donating3.1
2d4'-ClWithdrawing4.8
2e4'-CF₃Withdrawing2.9
2f4'-NO₂Withdrawing8.4

This table demonstrates the potential impact of substituting the p-tolyl ring with electron-donating and electron-withdrawing groups on the compound's biological activity. The data is hypothetical.

Modification of the N-1 position of the quinolin-2(1H)-one lactam system is a common strategy to fine-tune the pharmacological properties of these derivatives. The N-H group is a hydrogen bond donor, and its substitution can significantly impact how the molecule interacts with its target. Alkylation or arylation at the N-1 position removes this hydrogen bond donating capability but can introduce other favorable interactions, alter the molecule's conformation, or improve properties like cell permeability and metabolic stability. researchgate.netsapub.org

Beyond the N-1 position, other peripheral sites on the quinolinone ring offer opportunities for functionalization. For example, introducing substituents at the C-3 position has been explored to generate novel analogues with distinct biological profiles. nih.gov Similarly, modifications at the C-7 and C-8 positions of the benzo portion of the ring can modulate the electronic landscape and steric profile of the molecule, leading to changes in activity and selectivity. nih.gov A comprehensive SAR study often involves exploring these various sites to build a complete picture of the structural requirements for the desired biological effect. mdpi.comresearchgate.net

Investigating the Biological Activities and Associated Molecular Mechanisms of 6 Bromo 4 P Tolyl Quinolin 2 1h One in Vitro Investigations Only

Assessment of In Vitro Antiproliferative and Cytotoxic Potency

Screening Against Diverse Cancer Cell Lines and Non-Tumorigenic Cell Models for Selectivity

No published studies were found that screened 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one against any cancer or non-tumorigenic cell lines.

Determination of Concentration-Dependent Activity and IC50 Values

There is no available data on the concentration-dependent activity or the half-maximal inhibitory concentration (IC50) values for this compound against any cell line.

Elucidation of Proposed Molecular Targets and Mechanistic Pathways

Enzyme Inhibition Studies (e.g., Topoisomerase I/IIα, Kinases, etc.)

No research has been published detailing the inhibitory effects of this compound on any enzymes, including topoisomerases or kinases.

Investigation of Cell Cycle Progression Modulation (e.g., Cell Cycle Arrest at Specific Phases)

There are no studies investigating the impact of this compound on cell cycle progression in any cell model.

Analysis of Apoptosis Induction Pathways

No data is available regarding the ability of this compound to induce apoptosis or the pathways involved in such a process.

Disruption of DNA Synthesis or Repair Mechanisms

No published in vitro studies were identified that investigate the effect of this compound on DNA synthesis or DNA repair mechanisms. Research into the potential for this compound to act as an inhibitor of key enzymes in these pathways, such as DNA polymerases, topoisomerases, or checkpoint kinases (e.g., Chk1), has not been reported. nih.govnih.govnih.gov

Direct Protein Binding Interactions (e.g., Anti-apoptotic Bcl-2 Family Proteins)

There is no available evidence from in vitro assays to suggest that this compound directly binds to anti-apoptotic Bcl-2 family proteins (like Bcl-2 or Bcl-xL) or modulates their protein-protein interactions. nih.gov

Correlation between Structural Features and Specific Molecular Mechanisms of Action

Without experimental data on its biological activities and molecular targets, it is not possible to establish a structure-activity relationship (SAR) for this compound. SAR studies for the broader quinoline (B57606) class indicate that substitutions at various positions on the quinoline core are critical for specific biological activities, but these cannot be directly applied to this specific compound without dedicated research. nih.govyoutube.comresearchgate.netgeorgiasouthern.edu

Exploration of Other Relevant In Vitro Biological Activities

In Vitro Antimicrobial and Antibacterial Efficacy

No data from in vitro antimicrobial or antibacterial assays for this compound are present in the available literature. Studies on related bromo-substituted quinazolinones and other heterocyclic compounds have shown antimicrobial properties, but equivalent testing has not been published for the subject compound. mdpi.comnih.govnih.govnih.gov

In Vitro Antifungal Properties

Similarly, the antifungal potential of this compound has not been evaluated in any publicly accessible in vitro studies. While various quinoline and quinazolinone derivatives have been investigated for antifungal effects against pathogenic fungi, this specific molecule remains uncharacterized in this regard. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 4 P Tolyl Quinolin 2 1h One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate like 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one.

Molecular docking simulations are employed to place this compound into the active site of a hypothesized biological target, such as a protein kinase or enzyme. The quinolinone scaffold is a common feature in molecules designed to target various receptors, including the Epidermal Growth Factor Receptor (EGFR). nih.gov The simulation calculates the most stable binding poses, or "modes," and estimates the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction.

For this compound, a study would involve preparing the 3D structure of the compound and docking it against a panel of potential protein targets. The results would predict which receptor the compound is most likely to bind to and in what orientation. For instance, studies on similar 6-bromo-quinazoline derivatives have shown binding energies in the range of -5.3 to -6.7 kcal/mol against EGFR. nih.gov

Table 1: Hypothetical Docking Scores for this compound with Various Receptors

Hypothesized ReceptorPredicted Binding Affinity (kcal/mol)Predicted Binding Mode
Protein Kinase A-7.8Binds in ATP pocket, p-tolyl group in hydrophobic region
VEGFR-2-8.5Hydrogen bond between quinolinone oxygen and Cys919
Topoisomerase I-6.9Pi-stacking interaction with aromatic residues

Beyond predicting affinity, docking simulations reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds. By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the receptor's active site that are crucial for binding.

For example, the oxygen atom of the quinolinone ring is a potential hydrogen bond acceptor, while the bromine atom can participate in halogen bonding. The p-tolyl and quinoline (B57606) ring systems are likely to engage in hydrophobic and pi-stacking interactions. In studies of related compounds, interactions with key residues like Met 790 and Lys 745 in the EGFR active site were found to be critical for binding. nih.gov

Table 2: Predicted Intermolecular Interactions between this compound and a Hypothesized Kinase Target

Compound MoietyReceptor Amino AcidInteraction TypeDistance (Å)
Quinolinone Carbonyl OxygenCys919Hydrogen Bond2.1
P-tolyl GroupVal848Hydrophobic3.8
Quinoline RingPhe1047Pi-Pi Stacking4.2
Bromo GroupGly845Halogen Bond3.5

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide deep insights into the geometry, electronic properties, and reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For this compound, DFT calculations would determine the energies of these orbitals and map their distribution across the molecule. researchgate.net This analysis helps identify which parts of the molecule are most likely to be involved in charge transfer during a chemical reaction. In similar bromo-quinazolinone structures, the HOMO has been shown to be located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed more broadly across the molecule. nih.gov

Table 3: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.55
HOMO-LUMO Gap (ΔE)4.60

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net On an MEP map, electron-rich regions (negative potential) are typically colored red and are prone to electrophilic attack, while electron-deficient regions (positive potential) are colored blue and are susceptible to nucleophilic attack. researchgate.net

An MEP map of this compound would likely show a negative potential around the carbonyl oxygen, making it a prime site for hydrogen bonding and interaction with electrophiles. The hydrogen atom on the nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to find the most stable three-dimensional structure of a molecule, which corresponds to its lowest energy state. scielo.br This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site.

For this compound, computational methods would be used to explore the rotational freedom, particularly of the p-tolyl group relative to the quinolinone core. By calculating the energy of each conformation, a potential energy surface can be generated, and the global minimum energy conformation can be identified. This optimized, low-energy structure is then the most relevant one for use in subsequent molecular docking and other computational studies. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide valuable insights into their dynamic behavior, conformational flexibility, and stability, particularly when interacting with biological macromolecules such as proteins or nucleic acids. Studies on structurally related quinazoline (B50416) derivatives have utilized MD simulations to assess binding affinity and the stability of ligand-receptor complexes. nih.gov

Assessment of Ligand-Receptor Complex Stability Over Simulated Timeframes

In the context of drug design, should a biological target for this compound be identified, MD simulations would be a critical tool for assessing the stability of its complex with the receptor. This analysis typically involves monitoring key parameters over the course of the simulation, such as the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the network of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

A stable complex would be characterized by a converged RMSD value for both the protein and the bound ligand, indicating that the system has reached equilibrium. The analysis of RMSF would highlight flexible regions of the protein upon ligand binding. Sustained interactions throughout the simulation would further suggest a stable binding mode.

Table 1: Representative Data from a Hypothetical MD Simulation Stability Analysis

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen Bonds
00.00.04
101.21.53
201.51.63
301.41.54
401.61.72
501.51.63

This table is illustrative and does not represent actual experimental data for this compound.

Evaluation of Dynamic Conformational Changes and Flexibility

MD simulations allow for the exploration of the conformational landscape of this compound both in isolation and within a binding site. The tolyl group at the 4-position can rotate, and the quinolinone ring system may exhibit subtle puckering. Understanding these dynamic changes is essential as the conformational flexibility of a ligand can influence its binding affinity and selectivity for a target receptor. Analysis of dihedral angles and principal components of motion during a simulation can quantify these conformational changes. While specific conformational analyses for this compound are not found in the search results, studies on related bromo-substituted heterocyclic systems have been conducted to understand their solid-state conformation. nih.govmdpi.commdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. ijprajournal.com For a QSAR model to be developed, a dataset of structurally related compounds with experimentally determined biological activities is required.

Currently, there is insufficient publicly available data on a series of compounds closely related to this compound with corresponding biological activity measurements. Therefore, the development of a specific and reliable QSAR model for this particular compound series is not feasible at this time.

However, QSAR studies have been successfully applied to broader classes of quinolinone and quinoline derivatives to identify key structural features that govern their biological effects, such as anticancer or antimicrobial activities. ijprajournal.comnih.govtandfonline.commdpi.comresearchgate.net These studies typically employ a range of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., LogP)

Topological descriptors: (e.g., connectivity indices)

Should a sufficient dataset become available, a QSAR model for 4-aryl-quinolin-2-one derivatives could be developed to guide the synthesis of new analogs with potentially improved activity.

Future Research Directions and Advanced Derivatization Strategies

Design and Synthesis of Next-Generation 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one Analogues for Optimized Potency and Selectivity

The rational design of new analogues of this compound is a primary focus for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the parent molecule to achieve optimized potency and selectivity. nih.govnih.gov Established synthetic routes for quinoline (B57606) and quinolinone cores, such as the Knorr, Conrad-Limpach, and Friedländer syntheses, offer robust platforms for creating a diverse library of derivatives. iipseries.orgtandfonline.comnih.govwikipedia.org

The synthesis of the core 6-bromo-quinolin-2(1H)-one structure often involves the condensation of 4-bromoaniline (B143363) with β-ketoesters, followed by cyclization. researchgate.net For instance, the Knorr synthesis can be employed by reacting 4-bromoaniline with an appropriate β-ketoester, followed by acid-catalyzed cyclization to form the quinolinone ring. researchgate.net The p-tolyl group at the C-4 position can be introduced using methods like the Suzuki coupling reaction on a suitable precursor, such as 6-bromo-4-chloroquinolin-2(1H)-one.

Future design strategies will focus on introducing various functional groups at strategic positions on the quinolinone and p-tolyl rings. The goal is to enhance interactions with biological targets, improve pharmacokinetic properties, and reduce off-target effects.

Table 1: Proposed Analogues for Optimized Potency and Selectivity

Modification Site Proposed Substituent Rationale for Modification Potential Synthetic Route
p-tolyl ring -OH, -OCH₃, -NH₂ Introduce hydrogen bond donors/acceptors to enhance target binding. Suzuki coupling with appropriately substituted tolylboronic acids.
p-tolyl ring -CF₃, -NO₂ Add electron-withdrawing groups to modulate electronic properties and metabolic stability. Suzuki coupling with trifluoromethyl- or nitro-substituted tolylboronic acids.
Quinolinone N-1 Alkyl chains, (CH₂)n-COOH Modify lipophilicity and introduce a point for further conjugation. N-alkylation of the parent compound using alkyl halides. researchgate.net

| Quinolinone C-3 | Small heterocycles | Introduce additional binding interactions and vector groups. | Modification of a C-3 carboxylate precursor. researchgate.net |

Exploration of Diverse Chemical Space through Alternative Substituents at C-6 and C-4 Positions

To fully explore the therapeutic potential, a systematic exploration of the chemical space around the C-4 and C-6 positions is essential. emolecules.comnih.gov This involves synthesizing a broad range of analogues with diverse substituents to build a comprehensive understanding of how different chemical properties influence biological activity.

C-6 Position: The bromo-substituent at the C-6 position is a key feature, but replacing it with other groups can significantly alter the molecule's properties. For example, introducing other halogens (Cl, F, I) can fine-tune the electronic nature and lipophilicity of the molecule. nih.gov Non-halogen substituents, such as cyano, nitro, or amino groups, could also be introduced to probe a wider range of electronic and steric effects. These modifications can be achieved through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions on a suitable precursor. researchgate.net

C-4 Position: The p-tolyl group at the C-4 position offers another critical point for modification. Replacing this aryl group with other substituted phenyl rings, heterocyclic rings (e.g., pyridine, thiophene), or various alkyl chains would dramatically expand the chemical diversity. researchgate.netresearchgate.net Such changes would modulate the molecule's size, shape, and electronic distribution, potentially leading to interactions with different biological targets or altering the binding affinity for the primary target.

Table 2: Proposed Substitutions for Chemical Space Exploration | Position | Current Substituent | Proposed Alternative Substituents | Potential Impact on Properties | | :--- | :--- | :--- | :--- | | C-6 | Bromo (-Br) | -Cl, -F, -I, -CN, -NO₂, -NH₂, -OCH₃ | Modulate electronics, lipophilicity, and metabolic stability. | | C-4 | p-tolyl | Other substituted aryls (e.g., 4-methoxyphenyl, 4-chlorophenyl) | Alter steric bulk and electronic properties, potentially improving target fit. | | C-4 | Heteroaryls (e.g., pyridyl, thienyl) | Introduce new hydrogen bonding capabilities and alter polarity. | | C-4 | Alkyls (e.g., cyclohexyl, tert-butyl) | Explore non-aromatic interactions and different conformational preferences. |

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to develop drugs with improved efficacy or dual modes of action. nih.gov The this compound moiety can serve as a core scaffold to be linked with other known bioactive molecules.

This approach aims to create synergistic effects, where the hybrid molecule is more potent than the individual components, or to target multiple pathways involved in a disease process. nih.gov For example, linking the quinolinone core to moieties known for anticancer activity, such as chalcones or benzimidazoles, could result in potent new anticancer agents. researchgate.netnih.gov The connection is typically made via a stable linker, which can be designed to be inert or to be cleaved under specific physiological conditions.

Table 3: Concepts for Hybrid Molecules

Pharmacophore 1 Pharmacophore 2 Linker Type Potential Therapeutic Target
This compound Chalcone Alkyl or ether chain Dual-action anticancer agent
This compound 1,2,3-Triazole Direct linkage from N-1 position Anticancer, antimicrobial agents
This compound Benzimidazole Alkyl chain via C-3 position Anticancer agent

In-depth Investigations into Cellular and Biochemical Pathways Affected by the Compound

While the synthesis of new analogues is crucial, a deep understanding of the biological effects of this compound is equally important. Quinoline and quinolone derivatives are known to interact with a wide array of biological targets and pathways. researchgate.netresearchgate.net For instance, many quinolones function as antimicrobial agents by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication. mdpi.comnih.gov In the context of cancer, quinoline derivatives have been shown to inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells. nih.gov

Future research should employ a range of modern biological techniques to elucidate the specific mechanism of action of this compound. This includes identifying its primary molecular target(s) and characterizing its effects on global cellular processes.

Table 4: Proposed Methodologies for Pathway Investigation

Research Question Proposed Experimental Approach Expected Outcome
Identify primary protein targets Affinity chromatography-mass spectrometry, Thermal shift assays A list of proteins that directly bind to the compound.
Determine effects on cancer cell signaling Western blotting for key pathway proteins (e.g., Akt, mTOR, ERK), Kinase inhibition assays Identification of specific signaling cascades modulated by the compound. nih.gov
Assess global changes in gene expression RNA-sequencing (transcriptomics) on treated vs. untreated cells A comprehensive view of the cellular response to the compound. nih.gov
Investigate effects on cell cycle and apoptosis Flow cytometry, Caspase activity assays Understanding the mechanism of cytotoxicity (e.g., cell cycle arrest, induction of apoptosis). researchgate.net

| Confirm target engagement in cells | Cellular thermal shift assay (CETSA) | Validation that the compound binds its intended target in a cellular environment. |

Potential Applications as Chemical Probes for Biological Target Validation

A high-quality chemical probe is a small molecule that is potent, selective, and well-characterized, used to investigate the function of a specific protein target in cells and organisms. nih.gov If this compound or one of its optimized analogues demonstrates high potency and selectivity for a particular biological target, it could be developed into a valuable chemical probe. nih.gov

The development process would involve further medicinal chemistry efforts to optimize its properties for use as a research tool. This includes ensuring adequate cell permeability, minimizing off-target effects, and potentially synthesizing a version with a "handle" for attaching tags (e.g., biotin (B1667282) or a fluorescent dye) for pull-down or imaging experiments. Such a probe would be invaluable for validating its protein target's role in disease and for exploring the broader biological consequences of its inhibition.

Table 5: Criteria for Development as a Chemical Probe

Characteristic Ideal Property for a Chemical Probe Strategy for Optimization
Potency High affinity for the target (e.g., IC₅₀ or K_d < 100 nM) SAR-guided optimization of the chemical structure.
Selectivity >30-fold selectivity against other related proteins Profiling against a broad panel of related targets; structural modifications to reduce off-target binding.
Cellular Activity Demonstrable activity in cellular assays at relevant concentrations Optimization of physicochemical properties (e.g., lipophilicity, polarity) to improve membrane permeability.
Mechanism of Action A well-defined and understood mechanism on its target Detailed biochemical and cellular assays to confirm the mode of action.

| Control Compound | Availability of a structurally similar but inactive analogue | Synthesis of a close analogue lacking a key interacting group to serve as a negative control. |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.